

An In-depth Technical Guide to MS2126: A p53/CREBBP Interaction Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MS2126

Cat. No.: B1676851

[Get Quote](#)

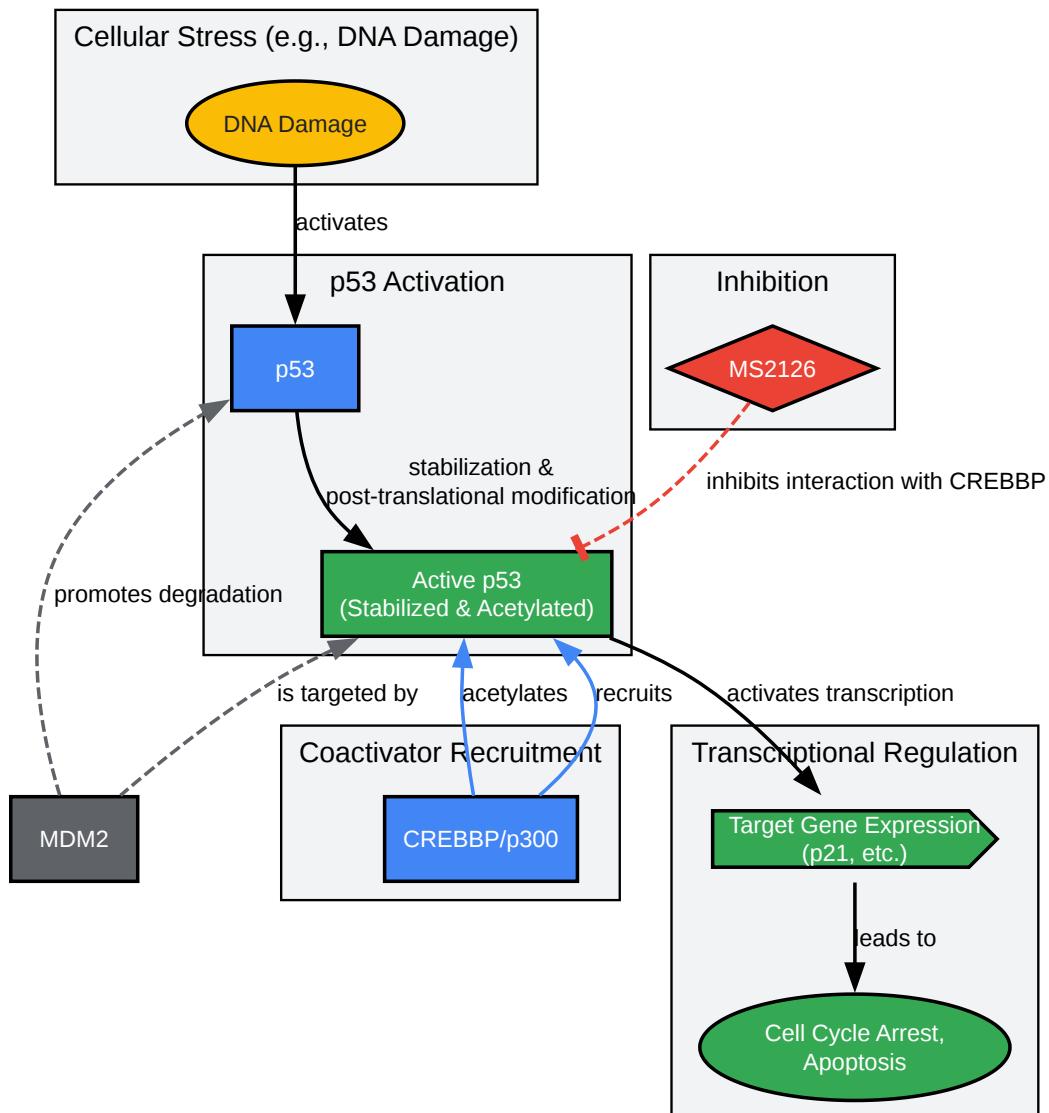
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity, orchestrating cellular responses to a variety of stress signals, including DNA damage, to induce cell cycle arrest, apoptosis, or senescence. The transcriptional activity of p53 is tightly regulated and often requires the recruitment of coactivator proteins, among which the CREB-binding protein (CREBBP or CBP) and its paralog p300 are of central importance. The interaction between p53 and CREBBP is a critical node in the p53 signaling pathway, and its disruption presents a potential therapeutic strategy for diseases where modulation of p53 activity is desired. **MS2126** has been identified as a small molecule inhibitor of the p53/CREBBP interaction, offering a valuable tool for studying the intricacies of this pathway and as a potential lead compound for drug development. This guide provides a comprehensive overview of **MS2126**, including its mechanism of action, the underlying signaling pathway, and relevant (though currently limited) preclinical data.

The p53/CREBBP Signaling Pathway

The interaction between p53 and the transcriptional coactivator CREBBP is a crucial event for the activation of p53-dependent gene expression. In response to cellular stress, such as DNA damage, p53 is stabilized and accumulates in the nucleus. To activate the transcription of its target genes, which are involved in cell cycle arrest (e.g., CDKN1A or p21) and apoptosis, p53 must recruit coactivator complexes that possess histone acetyltransferase (HAT) activity.


CREBBP and p300 are key HATs that acetylate histones at promoter regions of p53 target genes, leading to a more open chromatin structure that is permissive for transcription.

Furthermore, CREBBP/p300 can directly acetylate p53 itself. This post-translational modification is critical for p53 activation, as it enhances its DNA-binding affinity and recruitment of other transcriptional machinery. The interaction is multifaceted, involving multiple domains on both proteins. The transactivation domain (TAD) of p53 interacts with several domains of CREBBP, including the TAZ1, TAZ2, and KIX domains.^[1] This intricate interplay ensures a tightly regulated and robust p53 response.

The negative regulation of this pathway is primarily mediated by the E3 ubiquitin ligase MDM2. MDM2 binds to the p53 TAD, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation. Interestingly, the binding sites for MDM2 and CREBBP/p300 on the p53 TAD overlap, leading to a competitive binding scenario that is critical for determining the fate of p53.

Below is a diagram illustrating the core p53/CREBBP signaling pathway and the inhibitory action of **MS2126**.

p53/CREBBP Signaling Pathway and MS2126 Inhibition

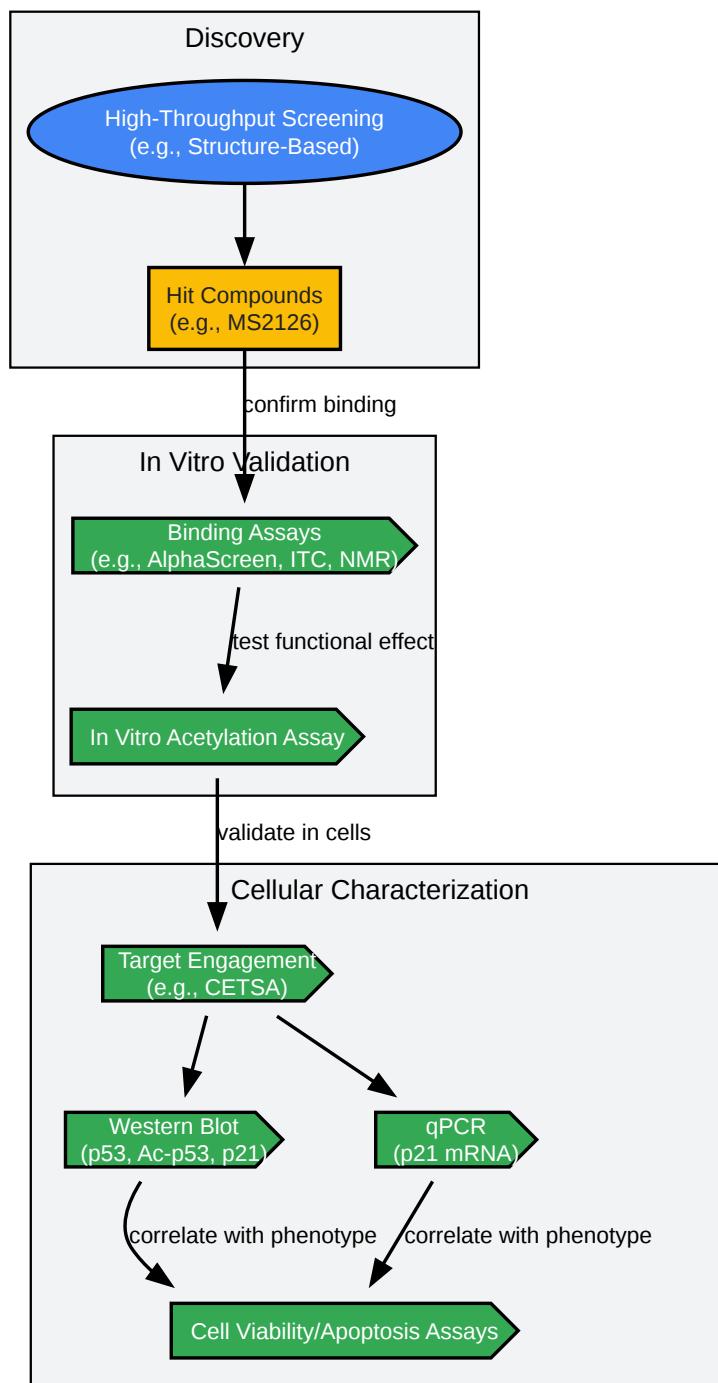
[Click to download full resolution via product page](#)p53/CREBBP signaling and **MS2126** inhibition.

MS2126: A Small Molecule Inhibitor of the p53/CREBBP Interaction

Chemical Properties

- Chemical Name: 1-Acetyl-1,2,3,4-tetrahydro-quinaldine[2]
- Synonyms: MS-2126, NSC-71584[2]
- CAS Number: 16078-42-5[2]
- Molecular Formula: C₁₂H₁₅NO[2]
- Molecular Weight: 189.25 g/mol [2]

Mechanism of Action


MS2126 was identified through a structure-based screening program aimed at discovering small molecules that could disrupt the interaction between p53 and CREBBP.[3] It functions by binding to the CREBBP bromodomain, a protein module that recognizes and binds to acetylated lysine residues.[4] The interaction between p53 and CREBBP is, in part, mediated by the recognition of acetylated lysines on p53 by the CREBBP bromodomain. By occupying this binding pocket, **MS2126** competitively inhibits the recruitment of CREBBP to p53.[3][4]

This disruption of the p53/CREBBP complex has several downstream consequences:

- Reduced p53 Acetylation: As CREBBP is a primary acetyltransferase for p53, its inhibition leads to a decrease in p53 acetylation.[5]
- Suppressed p53-mediated Transcription: The lack of coactivator recruitment and reduced p53 acetylation impairs the ability of p53 to activate the transcription of its target genes.[3]
- Decreased p53 Protein Levels: In cells with DNA damage, treatment with **MS2126** has been shown to suppress the levels of p53.[3] This may be due to the fact that un-acetylated p53 is more susceptible to MDM2-mediated degradation.

The workflow for identifying and characterizing inhibitors like **MS2126** often involves a series of in vitro and cell-based assays.

General Workflow for Characterizing p53/CREBBP Inhibitors

[Click to download full resolution via product page](#)

Workflow for p53/CREBBP inhibitor characterization.

Quantitative Data

Currently, publicly available, specific quantitative data for **MS2126**, such as IC₅₀ or Ki values for the inhibition of the p53/CREBBP interaction, is limited. Studies have described its effect as "concentration-dependent," but have not provided specific values in the reviewed literature.[\[3\]](#)

Parameter	Value	Assay Method	Reference
IC ₅₀ (p53/CREBBP Interaction)	Not Reported	Not Reported	
K _i (p53/CREBBP Interaction)	Not Reported	Not Reported	
Cellular Potency (p21 expression)	Concentration-dependent suppression	Western Blot	[3]

Experimental Protocols

Detailed experimental protocols for the specific studies involving **MS2126** are not fully available in the public domain. However, based on standard methodologies for characterizing such inhibitors, the following protocols would be representative of the key experiments conducted.

In Vitro p53-CREBBP Binding Assay (AlphaScreen)

This assay is a common method for measuring protein-protein interactions in a high-throughput format.

- Reagents:
 - Biotinylated p53 (full-length or TAD)
 - GST-tagged CREBBP (full-length or relevant domains like KIX or TAZ)
 - Streptavidin-coated Donor beads
 - Anti-GST-conjugated Acceptor beads

- Assay buffer (e.g., PBS with 0.1% BSA)
- **MS2126** or other test compounds
- Procedure:
 - Add biotinylated p53, GST-tagged CREBBP, and the test compound (at various concentrations) to a 384-well microplate.
 - Incubate at room temperature for 1 hour to allow for protein-protein interaction and inhibitor binding.
 - Add Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads.
 - Incubate in the dark at room temperature for 1 hour.
 - Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the extent of the p53-CREBBP interaction.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
 - Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC_{50} value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular context.

- Cell Culture and Treatment:
 - Culture a relevant cell line (e.g., U2OS osteosarcoma cells, which have wild-type p53) to near confluence.

- Treat cells with **MS2126** or a vehicle control (DMSO) for a specified time.
- Thermal Shift Protocol:
 - Harvest the cells and resuspend them in a suitable buffer.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
 - Cool the samples on ice.
- Protein Extraction and Analysis:
 - Lyse the cells by freeze-thaw cycles or sonication.
 - Separate the soluble protein fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation.
 - Analyze the amount of soluble CREBBP in the supernatant by Western blotting or ELISA.
- Data Analysis:
 - A ligand-bound protein is typically more thermally stable. Therefore, in the presence of **MS2126**, CREBBP should remain soluble at higher temperatures compared to the vehicle control. This "thermal shift" confirms target engagement.

Western Blot Analysis of p53 and p21 Expression

- Cell Culture and Treatment:
 - Seed cells (e.g., U2OS) in 6-well plates.
 - Induce DNA damage with an agent like doxorubicin to stabilize p53.
 - Treat the cells with varying concentrations of **MS2126** for a specified time (e.g., 24 hours).
- Protein Extraction and Quantification:

- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Immunoblotting:
 - Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with primary antibodies against p53, acetylated-p53 (Ac-p53), p21, and a loading control (e.g., GAPDH or β-actin).
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities and normalize them to the loading control.
 - Compare the levels of p53, Ac-p53, and p21 in **MS2126**-treated cells to the vehicle-treated control.

Conclusion and Future Directions

MS2126 represents an important chemical tool for the study of the p53/CREBBP signaling axis. As a small molecule inhibitor that disrupts this critical protein-protein interaction, it allows for the detailed investigation of the downstream consequences of this pathway's modulation. While the currently available data demonstrates its proof-of-concept as a p53/CREBBP inhibitor, further studies are required to fully elucidate its pharmacological profile. Future research should focus on obtaining robust quantitative data on its binding affinity and cellular potency, determining its selectivity against other bromodomain-containing proteins, and evaluating its efficacy and

safety in preclinical in vivo models. Such studies will be crucial in determining the potential of **MS2126** and other inhibitors of the p53/CREBBP interaction as novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. [pnas.org](https://www.pnas.org) [pnas.org]
- 2. [medkoo.com](https://www.medkoo.com) [medkoo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to MS2126: A p53/CREBBP Interaction Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1676851#ms2126-p53-crebbp-interaction-inhibitor>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com